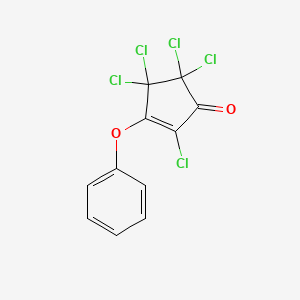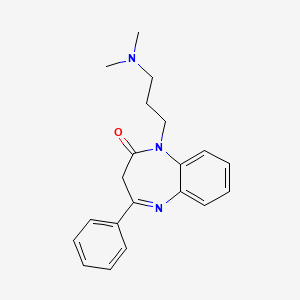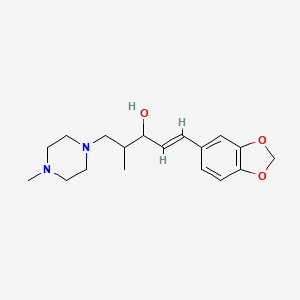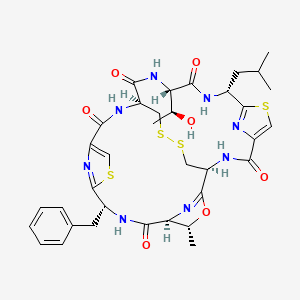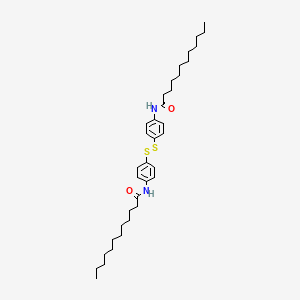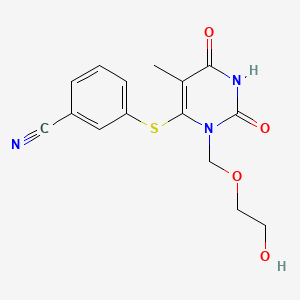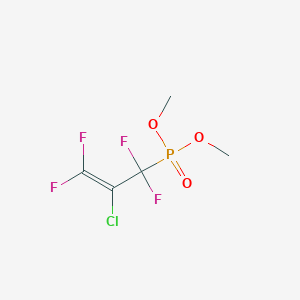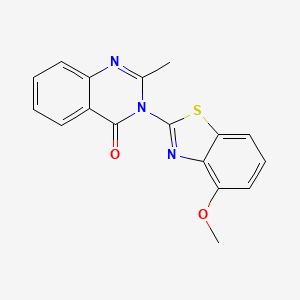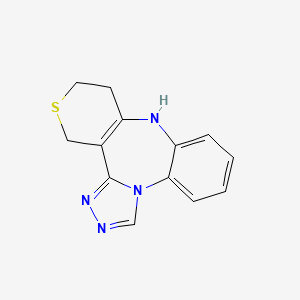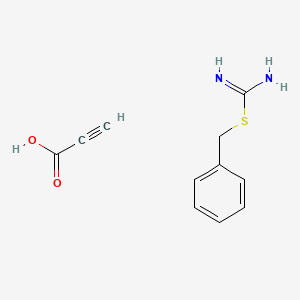
Pseudourea, 2-benzylthio-, propiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudourea, 2-benzylthio-, propiolate is a chemical compound with the molecular formula C11H10N2OS It is a derivative of thiourea, where the oxygen atom in urea is replaced by a sulfur atom, and it contains a propiolate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-benzylthio-, propiolate typically involves the reaction of thiourea with benzyl chloride to form 2-benzylthio-urea. This intermediate is then reacted with propiolic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pseudourea, 2-benzylthio-, propiolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
Pseudourea, 2-benzylthio-, propiolate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, elastomers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Pseudourea, 2-benzylthio-, propiolate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: Similar in structure but lacks the benzylthio and propiolate groups.
Benzylthiourea: Contains the benzylthio group but not the propiolate group.
Propiolic Acid Derivatives: Compounds with the propiolate group but different substituents.
Uniqueness
Pseudourea, 2-benzylthio-, propiolate is unique due to the presence of both the benzylthio and propiolate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
73839-96-0 |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
benzyl carbamimidothioate;prop-2-ynoic acid |
InChI |
InChI=1S/C8H10N2S.C3H2O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2-3(4)5/h1-5H,6H2,(H3,9,10);1H,(H,4,5) |
Clave InChI |
UFYUZRXEOHGPMV-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


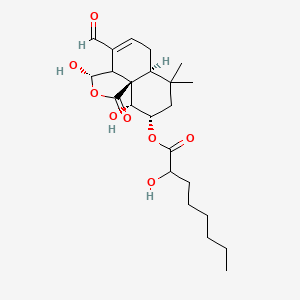
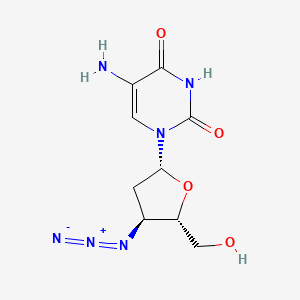
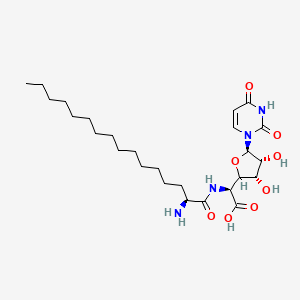
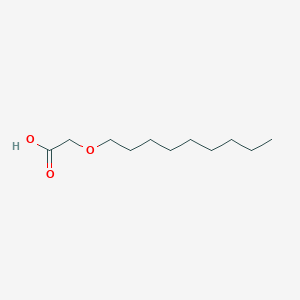
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)
